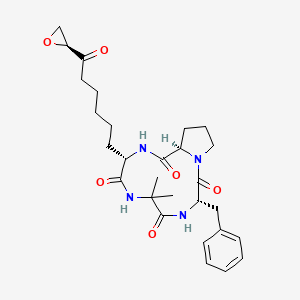

Chlamydocin

Description

Properties

IUPAC Name |

(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYJGGKDGBXCNY-QXUYBEEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967968 | |

| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-16-8 | |

| Record name | Chlamydocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chlamydocin: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlamydocin, a potent cyclic tetrapeptide, was first discovered in 1974 as a metabolite of the fungus Diheterospora chlamydosporia. This technical guide provides an in-depth overview of the discovery, natural source, and biological properties of this compound. It details the experimental protocols for its isolation and structure elucidation, summarizes its quantitative biological activities, and visually represents its mechanism of action as a histone deacetylase (HDAC) inhibitor and its downstream effects on apoptosis-related signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Natural Source

This compound was first isolated and structurally characterized in 1974 by A. Closse and R. Huguenin.[1] It is a secondary metabolite produced by the mitosporic fungus Diheterospora chlamydosporia.[1]

Experimental Protocols

Fermentation of Diheterospora chlamydosporia

-

Inoculum Preparation: A pure culture of Diheterospora chlamydosporia is grown on a suitable agar medium to generate a spore suspension.

-

Seed Culture: The spore suspension is used to inoculate a liquid seed medium in a shake flask. The culture is incubated with agitation to promote mycelial growth.

-

Production Culture: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. A representative medium for chlamydospore production by related fungi includes components such as corn flour, sucrose, and soybean meal, supplemented with mineral salts. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process:

-

Extraction: The fungal mycelium is separated from the culture broth by filtration. The mycelium and the filtrate are then extracted with a suitable organic solvent, such as ethyl acetate, to partition the lipophilic this compound into the organic phase.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically includes:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative reverse-phase HPLC to isolate this compound to a high degree of purity.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H and 13C NMR, to elucidate the connectivity of atoms and the stereochemistry of the cyclic peptide.[1]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[1]

Quantitative Biological Activity

This compound exhibits potent cytostatic and antifungal activities. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs).

| Activity Type | Assay/Cell Line | Value | Reference |

| HDAC Inhibition | In vitro HDAC activity assay | IC50 = 1.3 nM | [2] |

| Cytostatic Activity | A2780 ovarian cancer cells | Potent inhibitor of cell proliferation | [2] |

| Antifungal Activity | Not specified | Antifungal properties noted |

Further quantitative data on the cytostatic (e.g., GI50 values against a panel of cancer cell lines) and antifungal (e.g., MIC values against various fungal species) activities of this compound require further investigation of historical and specialized literature.

Mechanism of Action: HDAC Inhibition and Apoptosis Induction

This compound is a highly potent inhibitor of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.

One of the key downstream effects of this compound-mediated HDAC inhibition is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key apoptosis-related proteins:

-

Upregulation of p21cip1/waf1: this compound treatment leads to an increased expression of the cyclin-dependent kinase inhibitor p21. p21 plays a crucial role in cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[2]

-

Downregulation of Survivin: this compound causes a decrease in the protein levels of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers and helps cancer cells evade apoptosis. The degradation of survivin is mediated by the proteasome.[2]

-

Activation of Caspase-3: The upregulation of p21 and downregulation of survivin contribute to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2]

Signaling Pathway Diagram

Caption: this compound's mechanism of action as an HDAC inhibitor, leading to apoptosis.

Experimental Workflow Diagram

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound, a cyclic tetrapeptide of fungal origin, represents a potent natural product with significant potential in oncology and as an antifungal agent. Its well-defined mechanism of action as a highly effective HDAC inhibitor, leading to cell cycle arrest and apoptosis, makes it an attractive lead compound for further drug development. This technical guide provides a foundational understanding of this compound's discovery, isolation, and biological activity, intended to facilitate future research and development efforts in this area.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Chlamydocin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlamydocin is a naturally occurring cyclic tetrapeptide that has garnered significant interest within the scientific community for its potent biological activities.[1] Originally isolated from the fungus Diheterospora chlamydosporia, this molecule has been identified as a highly potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in the epigenetic regulation of gene expression. Its profound anti-proliferative and pro-apoptotic effects in various cancer cell lines have positioned this compound as a valuable lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, including detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a cyclic tetrapeptide characterized by a unique epoxyketone moiety in its side chain, which is crucial for its irreversible inhibition of HDACs.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₈N₄O₆ | [3] |

| Molecular Weight | 526.6 g/mol | [3] |

| IUPAC Name | cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(αS,2S)-α-amino-η-oxo-2-oxiraneoctanoyl] | [3] |

| CAS Number | 53342-16-8 | [3] |

| SMILES String | O=C(--INVALID-LINK--NC([C@]2([H])N3CCC2)=O)NC(C)(C)C(N--INVALID-LINK--C3=O)=O | [3] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [3] |

Biological Activity

This compound exhibits potent and selective inhibitory activity against histone deacetylases, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.

Table 2: In Vitro Biological Activity of this compound

| Target/Assay | Cell Line | IC₅₀ (nM) | Reference(s) |

| HDAC Activity | - | 1.3 | [1] |

| HDAC1 | - | 0.15 | |

| HDAC6 | - | 1,100 | [3] |

| Anti-proliferative Activity | A2780 (Ovarian Cancer) | 0.36 | [3] |

| Malme-3M (Melanoma) | 45 | [3] | |

| MCF-7 (Breast Cancer) | 5.3 | [3] | |

| HT-29 (Colon Cancer) | 4.3 | [3] | |

| HeLa (Cervical Cancer) | 14 | [3] |

Mechanism of Action: HDAC Inhibition

This compound functions as a potent inhibitor of class I and IIa histone deacetylases.[4] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[5][6] By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest and apoptosis.[7][8]

The mechanism of action of this compound involves the following key steps:

-

Inhibition of HDACs: this compound binds to the active site of HDAC enzymes, with its epoxyketone moiety likely forming a covalent bond, leading to irreversible inhibition.[2]

-

Histone Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetylated histones H3 and H4.

-

Induction of p21cip1/waf1: Increased histone acetylation leads to the transcriptional activation of the cyclin-dependent kinase inhibitor p21cip1/waf1.[7]

-

Cell Cycle Arrest: The upregulation of p21 results in the arrest of the cell cycle at the G2/M phase.[7][9]

-

Induction of Apoptosis: this compound induces programmed cell death (apoptosis) through the activation of caspase-3.[7][1]

-

Degradation of Survivin: The activation of caspase-3 is associated with the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[7]

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Diheterospora chlamydosporia

The following protocol is a general guideline for the isolation and purification of this compound. Optimization may be required depending on the specific fungal strain and culture conditions.

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation:

-

Inoculate a suitable liquid culture medium with a culture of Diheterospora chlamydosporia.

-

Incubate the culture under appropriate conditions (e.g., 25-28°C) with shaking for an extended period (e.g., 10-14 days) to allow for the production of this compound.

-

-

Extraction:

-

Harvest the culture broth and separate the fungal mycelia by filtration.

-

Extract the cell-free culture filtrate with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to partially purify the compound.

-

Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Collect the fractions containing pure this compound and confirm its identity and purity using analytical techniques such as mass spectrometry and NMR.

-

HDAC Activity Assay

The following is a general protocol for determining the in vitro HDAC inhibitory activity of this compound using a fluorometric assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Use a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Use a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Use purified human recombinant HDAC1 enzyme.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the reaction buffer.

-

Add serial dilutions of this compound or the positive control to the wells.

-

Add the HDAC substrate to all wells.

-

Initiate the reaction by adding the HDAC1 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Calculate the percentage of HDAC inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Anti-proliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound stands out as a potent natural product with significant potential for the development of novel anticancer therapies. Its well-defined chemical structure, coupled with its powerful and selective HDAC inhibitory activity, provides a strong foundation for further research and drug development efforts. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and its analogs, facilitating the advancement of our understanding of its therapeutic potential. As research in the field of epigenetics continues to expand, molecules like this compound will undoubtedly play a pivotal role in the design of next-generation targeted cancer treatments.

References

- 1. [Isolation and structural clarification of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oncolines B.V. | Oncolines Cell Proliferation Assays [oncolines.com]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

Chlamydocin: A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlamydocin, a naturally occurring cyclic tetrapeptide, has demonstrated significant potential as an anticancer agent. Its primary mechanism of action is the potent inhibition of histone deacetylases (HDACs), leading to a cascade of events within cancer cells that culminates in cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of its molecular pathways.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound is a highly potent inhibitor of histone deacetylase (HDAC) activity. In vitro studies have determined its half-maximal inhibitory concentration (IC50) for HDAC activity to be approximately 1.3 nM[1]. This inhibition leads to the accumulation of acetylated histones, specifically histones H3 and H4, in cancer cells such as the A2780 ovarian cancer cell line[1]. The hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression that are detrimental to cancer cell survival.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| HDAC Inhibition IC50 | 1.3 nM | In vitro | [1] |

| Effect on Histone Acetylation | Increased Acetyl-H3 and Acetyl-H4 | A2780 Ovarian Cancer | [1] |

Cellular Effects of this compound in Cancer Cells

The inhibition of HDACs by this compound triggers a series of downstream events that collectively contribute to its anticancer effects. These include cell cycle arrest and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest at G2/M Phase

Treatment of cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle[1]. This cell cycle arrest is a crucial component of its antiproliferative activity. A key mediator of this effect is the upregulation of the cyclin-dependent kinase inhibitor p21(cip1/waf1)[1]. Increased levels of p21 inhibit the activity of cyclin-dependent kinases that are necessary for the transition from G2 to mitosis, effectively halting cell division.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic cascade is initiated through the activation of caspase-3, a key executioner caspase[1]. Activated caspase-3 is responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

One of the significant downstream events in this compound-induced apoptosis is the cleavage of p21(cip1/waf1) into a 15-kDa fragment. This cleavage product is believed to drive cells from a state of growth arrest into apoptosis[1].

Furthermore, this compound treatment leads to a decrease in the protein levels of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in tumors[1]. The reduction in survivin is mediated by the proteasome, and its degradation is thought to lower the threshold for apoptosis induction[1].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental evaluation.

Caption: this compound's mechanism of action in cancer cells.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.

In Vitro HDAC Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HDAC activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC1 is used as the enzyme source. A fluorogenic HDAC substrate, such as a peptide containing an acetylated lysine residue coupled to a fluorophore, is prepared in assay buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of this compound (or vehicle control) are combined in a 96-well microplate.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for enzymatic deacetylation.

-

Development: A developer solution containing a protease (e.g., trypsin) is added to each well. The protease cleaves the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 value for cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound at a specific concentration for various time points.

-

Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

-

Fixation: The cell pellet is washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently. Cells are then stored at -20°C.

-

Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A degrades RNA to prevent its staining.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content using appropriate software.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a predetermined time.

-

Cell Harvesting: Both floating and adherent cells are collected.

-

Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., acetylated histones, p21, survivin).

Methodology:

-

Cell Lysis: After treatment with this compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exhibits potent anticancer activity through its primary mechanism as an HDAC inhibitor. This leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis, which are mediated by the modulation of key regulatory proteins such as p21 and survivin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and its analogs as potential therapeutic agents for cancer treatment. Further research is warranted to fully elucidate its efficacy in various cancer types and to explore its potential in combination therapies.

References

Chlamydocin: A Technical Guide to a Cyclic Tetrapeptide Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlamydocin is a naturally occurring cyclic tetrapeptide that has garnered significant interest within the scientific community due to its potent cytostatic and pro-apoptotic activities. This technical guide provides an in-depth overview of this compound, with a focus on its mechanism of action as a histone deacetylase (HDAC) inhibitor. It includes a compilation of quantitative data on its inhibitory and cytostatic potency, detailed experimental protocols for relevant assays, and a visual representation of its signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

This compound is a cyclic tetrapeptide natural product originally isolated from the fungus Diheterospora chlamydosporia. Its structure features a unique epoxyketone moiety, which is crucial for its biological activity. As a potent inhibitor of histone deacetylases (HDACs), this compound modulates the acetylation status of histones, leading to changes in chromatin structure and gene expression. This epigenetic modification ultimately results in cell cycle arrest and apoptosis in cancer cells, making this compound a compelling candidate for further investigation as an anticancer agent.

Physicochemical Properties and Structure

This compound is characterized by its cyclic tetrapeptide core. The key functional group responsible for its potent biological activity is the epoxyketone side chain.

Biological Activity and Mechanism of Action

This compound exerts its potent cytostatic effects primarily through the irreversible inhibition of histone deacetylases (HDACs).[1] This inhibition is highly selective for certain HDAC isoforms.

Histone Deacetylase (HDAC) Inhibition

This compound is a highly potent inhibitor of total HDAC activity, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2] Its inhibitory profile demonstrates significant selectivity for specific HDAC isoforms.

Table 1: this compound HDAC Inhibition

| Target | IC50 (nM) | Reference |

| Total HDAC | 1.3 | [1][2] |

| HDAC1 | 0.15 | [3] |

| HDAC4 | Potently Inhibited | [4] |

| HDAC6 | 1,100 | [3] |

Data presented as half-maximal inhibitory concentration (IC50).

Cytostatic and Pro-Apoptotic Activity

The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis. This compound has demonstrated potent cytostatic activity against a panel of human cancer cell lines.

Table 2: Cytostatic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Cancer | 0.36 | [3] |

| Malme-3M | Melanoma | 45 | [3] |

| MCF-7 | Breast Cancer | 5.3 | [3] |

| HT-29 | Colon Cancer | 4.3 | [3] |

| HeLa | Cervical Cancer | 14 | [3] |

Data presented as half-maximal inhibitory concentration (IC50) for cell growth inhibition.

Signaling Pathway

The mechanism of action of this compound involves a cascade of events initiated by HDAC inhibition, leading to cell cycle arrest and apoptosis.

Caption: this compound's mechanism of action.

As depicted, this compound inhibits HDACs, leading to histone hyperacetylation and increased expression of the cell cycle regulator p21(cip1/waf1), which results in G2/M phase arrest.[2] Concurrently, this compound activates caspase-3, leading to the cleavage of p21 and the induction of apoptosis.[2] Furthermore, this compound promotes the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein, further contributing to programmed cell death.[2]

Experimental Protocols

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from a general fluorometric HDAC inhibition assay and can be used to determine the IC50 value of this compound.

Materials:

-

96-well black microplate

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

HDAC Assay Buffer

-

This compound (or other test compounds)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

-

Incubation: Mix and incubate the plate at 37°C for 30 minutes.

-

Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines a method to determine the cytostatic effect of this compound on a specific cancer cell line.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well clear flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a "no drug" control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add MTT solvent to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control cells. Determine the IC50 value as described in the HDAC inhibition assay protocol.

Conclusion

This compound is a potent, naturally derived cyclic tetrapeptide with significant potential as an anticancer agent. Its mechanism of action as a selective and irreversible HDAC inhibitor, coupled with its profound cytostatic and pro-apoptotic effects at nanomolar concentrations, underscores its importance as a lead compound in drug discovery. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound and its analogs. Future studies should focus on elucidating its in vivo efficacy and safety profile, as well as exploring strategies for its targeted delivery to tumor tissues.

References

Initial Studies on the Antitumor Effects of Chlamydocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial research into the antitumor properties of Chlamydocin, a naturally occurring cyclic tetrapeptide. The document focuses on its mechanism of action as a potent histone deacetylase (HDAC) inhibitor, detailing the downstream cellular effects that contribute to its anticancer activity. This guide is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key signaling pathways.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its potent anti-proliferative effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, which results in a more relaxed chromatin structure, allowing for the transcription of various genes, including those involved in tumor suppression.

Quantitative Analysis of Antitumor Activity

The efficacy of this compound as an antitumor agent has been quantified through various in vitro assays. These studies have established its potent HDAC inhibitory activity and its effects on cancer cell proliferation and survival.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| Compound | Assay Type | IC50 (nM) | Source |

| This compound | In vitro HDAC activity assay | 1.3 |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Cellular Effects of this compound

The inhibition of HDACs by this compound triggers a cascade of downstream events that collectively contribute to its antitumor effects. These include cell cycle arrest and the induction of apoptosis (programmed cell death).

Cell Cycle Arrest

Initial studies have shown that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest is a common outcome of HDAC inhibition and is often mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21cip1/waf1. The halt in cell cycle progression prevents cancer cells from dividing and proliferating.

Induction of Apoptosis

A crucial aspect of this compound's antitumor activity is its ability to induce apoptosis in cancer cells. This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. This compound treatment has been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.

Signaling Pathway of this compound's Antitumor Action

The molecular mechanism underlying this compound's effects involves a signaling pathway that links HDAC inhibition to apoptosis. The key players in this pathway include p21cip1/waf1 and the inhibitor of apoptosis protein (IAP) family member, survivin.

Caption: Signaling pathway of this compound's antitumor effects.

Upon entry into the cell, this compound inhibits HDAC activity, leading to the accumulation of acetylated histones and subsequent upregulation of tumor suppressor genes, including p21cip1/waf1. The increased expression of p21 results in cell cycle arrest at the G2/M phase. Concurrently, this compound induces the activation of caspase-3. Activated caspase-3 can then cleave p21, a process that has been suggested to drive cells from growth arrest towards apoptosis. Furthermore, this compound treatment leads to a decrease in the protein levels of survivin, an anti-apoptotic protein, through proteasome-mediated degradation. The downregulation of survivin further promotes the apoptotic process.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments used to characterize the antitumor effects of this compound.

In Vitro HDAC Activity Assay

This assay is used to determine the inhibitory effect of this compound on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Trichostatin A (TSA) as a positive control inhibitor

-

Developer solution (containing trypsin)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the control inhibitor (TSA) in HDAC assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO).

-

Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC assay buffer.

-

Prepare the fluorogenic HDAC substrate solution in HDAC assay buffer.

-

In a 96-well black microplate, add the assay buffer, this compound dilutions or vehicle control, and the diluted HDAC enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 350-380 nm, Em: 440-460 nm).

-

Calculate the percentage of HDAC inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for different time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell proliferation inhibition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating them with this compound for a specific duration. Include untreated cells as a negative control.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound for a desired period.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A will degrade RNA, ensuring that PI only stains the DNA.

-

Analyze the stained cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (fluorescence intensity).

In Vivo Antitumor Studies: A General Framework

While specific in vivo data for this compound is limited in initial reports, the following provides a general protocol for assessing the antitumor efficacy of a compound like this compound in a xenograft mouse model.

Tumor Xenograft Model

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional, to improve tumor take rate)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice. The cells can be mixed with Matrigel to enhance tumor formation.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) percentage to evaluate the efficacy of this compound.

Conclusion

The initial studies on this compound reveal its significant potential as an antitumor agent, primarily driven by its potent inhibition of histone deacetylases. The resulting cellular effects, including cell cycle arrest and the induction of apoptosis through a well-defined signaling pathway, provide a strong rationale for its further development. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and other HDAC inhibitors. Future in-depth studies, particularly comprehensive in vivo efficacy and toxicity assessments, are crucial next steps in translating these promising initial findings into clinical applications.

Chlamydocin's Impact on Histone Acetylation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cellular and molecular effects of Chlamydocin, a potent histone deacetylase (HDAC) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details this compound's mechanism of action, its impact on histone acetylation, gene expression, cell cycle progression, and the induction of apoptosis. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate a comprehensive understanding of this powerful compound.

Core Mechanism: Potent Histone Deacetylase Inhibition

This compound, a naturally occurring cyclic tetrapeptide, is a highly potent inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action involves the irreversible inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and subsequent alterations in gene expression.

Table 1: this compound's Inhibitory Activity against HDACs

| Parameter | Value | Reference Cell Line/System |

| HDAC Activity IC50 | 1.3 nM | in vitro |

| Primary Target | HDAC1 | - |

The inhibition of HDACs by this compound leads to the hyperacetylation of core histone proteins, primarily H3 and H4.[1] This neutralizes the positive charge on lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin structure allows for increased accessibility of transcriptional machinery to gene promoters, leading to changes in gene expression.

Table 2: Effect of this compound on Histone H3 and H4 Acetylation

| Treatment Concentration | Fold Increase in Acetylated Histone H3 | Fold Increase in Acetylated Histone H4 | Reference Cell Line |

| 10 nM | Data not available | Data not available | A2780 Ovarian Cancer |

| 100 nM | Significant Increase | Significant Increase | A2780 Ovarian Cancer |

| 1000 nM | Data not available | Data not available | A2780 Ovarian Cancer |

Note: While direct quantitative fold-changes for this compound are not specified in the available literature, studies consistently report a significant accumulation of hyperacetylated histones H3 and H4 in A2780 ovarian cancer cells upon treatment.[1] For illustrative purposes, potent HDAC inhibitors can induce a 2- to 5-fold increase in global histone acetylation.

Downstream Cellular Consequences

The epigenetic modifications induced by this compound trigger a cascade of cellular events, culminating in cell cycle arrest and apoptosis. A key mediator of these effects is the cyclin-dependent kinase inhibitor p21(cip1/waf1).

Upregulation of p21(cip1/waf1) and Cell Cycle Arrest

This compound treatment leads to a significant increase in the expression of the p21(cip1/waf1) protein.[1] p21 is a critical regulator of cell cycle progression, primarily at the G1/S and G2/M checkpoints. By binding to and inhibiting cyclin-dependent kinases (CDKs), p21 prevents the phosphorylation of proteins required for cell cycle advancement. The induction of p21 by this compound results in an accumulation of cells in the G2/M phase of the cell cycle.[1]

Table 3: this compound-Induced Changes in p21(cip1/waf1) Expression in A2780 Cells

| Treatment Concentration | Fold Increase in p21 Protein Level |

| 10 nM | Data not available |

| 100 nM | Marked Induction |

| 1000 nM | Data not available |

Note: Quantitative densitometry from Western blot analysis is required to determine the precise fold increase. Studies show a clear and marked induction of p21 protein levels in A2780 cells following this compound treatment.[1]

Table 4: Effect of this compound on Cell Cycle Distribution in A2780 Ovarian Cancer Cells

| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Control (0 nM) | ~60% | ~25% | ~15% |

| 10 nM | Data not available | Data not available | Data not available |

| 100 nM | Decreased | Decreased | Increased |

| 1000 nM | Data not available | Data not available | Data not available |

Note: The table illustrates the expected trend based on the literature. Specific percentages would be determined by flow cytometry analysis of propidium iodide-stained cells. The primary effect observed is a significant accumulation of cells in the G2/M phase.[1]

Induction of Apoptosis

Beyond cell cycle arrest, this compound is a potent inducer of apoptosis. This programmed cell death is initiated through the activation of caspase-3, a key executioner caspase.[1] Activated caspase-3 leads to the cleavage of numerous cellular substrates, including p21(cip1/waf1), which can paradoxically drive cells from growth arrest into apoptosis.[1]

A crucial aspect of this compound-induced apoptosis is the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is often overexpressed in cancer cells and plays a role in both inhibiting apoptosis and regulating cell division. This compound promotes the degradation of survivin via the proteasome pathway.[1]

Table 5: Effect of this compound on Survivin Protein Levels and Caspase-3 Activity in A2780 Cells

| Treatment Concentration | Relative Survivin Protein Level (as % of Control) | Fold Increase in Caspase-3 Activity |

| 10 nM | Data not available | Data not available |

| 100 nM | Decreased | Significant Increase |

| 1000 nM | Data not available | Data not available |

Note: The decrease in survivin protein levels can be quantified by Western blot densitometry. The fold increase in caspase-3 activity is typically measured using a colorimetric or fluorometric assay with a specific caspase-3 substrate.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms described, the following diagrams have been generated using the DOT language for Graphviz.

Detailed Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol is adapted for a 96-well plate format.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

HDAC Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Prepare a stock solution in DMSO and dilute to the working concentration in Assay Buffer.

-

Developer Solution: Assay Buffer containing Trichostatin A (to stop the HDAC reaction) and a trypsin-like protease.

-

This compound: Prepare a serial dilution in DMSO and then dilute in Assay Buffer.

-

-

Assay Procedure:

-

Add 50 µL of diluted this compound or vehicle control to wells of a black 96-well plate.

-

Add 25 µL of HeLa nuclear extract (or other HDAC-containing sample) to each well.

-

Initiate the reaction by adding 25 µL of the HDAC substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Developer Solution to each well.

-

Incubate at 37°C for 15-30 minutes to allow for cleavage of the deacetylated substrate.

-

Measure fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate IC50 values by plotting the fluorescence intensity against the logarithm of this compound concentration.

-

Western Blot for Histone Acetylation, p21, and Survivin

-

Cell Lysis and Protein Quantification:

-

Treat A2780 cells with various concentrations of this compound for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation states.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 15% SDS-polyacrylamide gel for histones or a 12% gel for p21 and survivin.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, p21, survivin, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation:

-

Treat A2780 cells with this compound for 24-48 hours.

-

Harvest both adherent and floating cells, and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caspase-3 Activity Assay (Colorimetric)

-

Cell Lysate Preparation:

-

Treat A2780 cells with this compound to induce apoptosis.

-

Harvest cells and lyse them in the provided lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic extract.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate.

-

Add reaction buffer containing DTT.

-

Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The fold increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

-

Conclusion

This compound is a powerful tool for studying the role of histone acetylation in cellular processes. Its potent and irreversible inhibition of HDACs provides a robust method for inducing hyperacetylation and observing the downstream consequences on gene expression, cell cycle control, and apoptosis. The detailed protocols and pathway visualizations in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations into cancer biology and drug development.

References

Chlamydocin Derivatives: A Technical Guide to Synthesis, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlamydocin, a naturally occurring cyclic tetrapeptide, has garnered significant attention in the field of oncology due to its potent activity as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the preliminary research on this compound derivatives, with a focus on their synthesis, biological evaluation, and mechanism of action. The primary focus is on the development of this compound-hydroxamic acid analogues, which have been designed to improve upon the natural product's therapeutic profile. This document details the experimental protocols for the synthesis of these derivatives and for key biological assays used to assess their efficacy. Furthermore, it presents the signaling pathways affected by these compounds and summarizes their quantitative structure-activity relationship (SAR) data. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

This compound is a cyclic tetrapeptide originally isolated from Diheterospora chlamydosporia. Its potent anticancer activity is attributed to an epoxyketone moiety within its structure, which acts as an irreversible inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1]

The irreversible nature of this compound's interaction with HDACs, while contributing to its potency, can also lead to off-target effects and toxicity. This has prompted the development of reversible HDAC inhibitors based on the this compound scaffold. A key strategy in this endeavor has been the replacement of the epoxyketone group with a hydroxamic acid moiety.[2] This modification is inspired by other well-known HDAC inhibitors like Trichostatin A and Vorinostat (SAHA).[2] This guide will delve into the synthesis, biological activity, and mechanistic pathways of these promising this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly the hydroxamic acid analogues, involves a multi-step process that combines solid-phase and solution-phase peptide chemistry. A general synthetic scheme is outlined below.

General Synthetic Pathway for this compound-Hydroxamic Acid Analogues

Caption: General workflow for the synthesis of this compound-hydroxamic acid analogues.

Mechanism of Action: HDAC Inhibition

This compound and its derivatives exert their anticancer effects primarily through the inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.

Signaling Pathway of HDAC Inhibition by this compound Derivatives

Caption: Signaling pathway of this compound derivatives via HDAC inhibition.

The inhibition of HDACs by this compound derivatives leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, such as p21WAF1/CIP1.[3] The upregulation of p21 protein induces cell cycle arrest, primarily at the G1/S and G2/M phases, which can ultimately lead to apoptosis.[3] Furthermore, HDAC inhibition has been shown to downregulate the expression of anti-apoptotic proteins like survivin, promoting its degradation via the ubiquitin-proteasome pathway and further sensitizing cancer cells to apoptosis.[3]

Quantitative Structure-Activity Relationship (SAR)

The development of various this compound derivatives has allowed for the exploration of their structure-activity relationships. The inhibitory potency of these compounds is typically evaluated against different HDAC isoforms and various cancer cell lines, with the results expressed as IC50 values (the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%).

Table 1: HDAC Inhibitory Activity and Antiproliferative Activity of this compound and its Derivatives

| Compound | Modification | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | A2780 Cell Growth IC50 (nM) | Malme-3M Cell Growth IC50 (nM) | MCF-7 Cell Growth IC50 (nM) | HT-29 Cell Growth IC50 (nM) | HeLa Cell Growth IC50 (nM) |

| This compound | Epoxyketone | 0.15[4] | 1100[4] | 0.36[4] | 45[4] | 5.3[4] | 4.3[4] | 14[4] |

| Analogue 1 | Hydroxamic Acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Analogue 2 | Carbonyl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound derivatives.

Synthesis of a this compound-Hydroxamic Acid Analogue

Objective: To synthesize a cyclic tetrapeptide with a hydroxamic acid moiety, based on the this compound scaffold.

Materials:

-

Wang resin

-

Fmoc-protected amino acids (Fmoc-D-Pro-OH, Fmoc-L-Phe-OH, Fmoc-Aib-OH, Fmoc-L-Asu(OtBu)-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2OTHP)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Hydrochloric acid (HCl)

Procedure:

-

Solid-Phase Peptide Synthesis (SPPS): The linear tetrapeptide is assembled on Wang resin using a standard Fmoc/tBu strategy. Each cycle of amino acid addition involves:

-

Fmoc deprotection with 20% piperidine in DMF.

-

Coupling of the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

-

-

Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mixture of TFA, water, and triisopropylsilane (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. The resin is filtered off, and the crude peptide is precipitated with cold diethyl ether.

-

Cyclization: The crude linear peptide is dissolved in a large volume of DMF, and HATU and DIPEA are added. The reaction is stirred at room temperature for 24 hours to facilitate intramolecular cyclization.

-

Side-chain Deprotection: The t-butyl protecting group on the Asu residue is removed by treatment with TFA.

-

Hydroxamic Acid Formation: The deprotected carboxylic acid is coupled with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine using EDC and HOBt in DMF.

-

Final Deprotection: The THP protecting group is removed by treatment with aqueous HCl to yield the final this compound-hydroxamic acid analogue.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity of this compound derivatives against HDAC enzymes.

Materials:

-

HeLa nuclear extract (as a source of HDACs) or purified HDAC enzymes.[5]

-

HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC Fluorimetric Drug Discovery Kit)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing Trichostatin A and a lysine developer)

-

This compound derivatives (dissolved in DMSO)

-

96-well microplate (black, flat-bottom)

-

Fluorometric plate reader

Procedure:

-

Enzyme Reaction: In a 96-well plate, combine the HeLa nuclear extract or purified HDAC enzyme with the assay buffer.

-

Inhibitor Addition: Add serial dilutions of the this compound derivatives to the wells. Include a positive control (e.g., Trichostatin A) and a negative control (DMSO vehicle).

-

Substrate Addition: Initiate the reaction by adding the HDAC substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for 15 minutes.

-

Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the derivative and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Histone Acetylation, p21, and Survivin

Objective: To assess the effect of this compound derivatives on the levels of acetylated histones, p21, and survivin in cancer cells.

Materials:

-

Cancer cell line (e.g., A2780 ovarian cancer cells)

-

This compound derivative

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-survivin, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed the cancer cells and treat them with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and collect the protein extracts. Quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

This compound derivative

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cancer cells with the this compound derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound derivatives, particularly those incorporating a hydroxamic acid moiety, represent a promising class of HDAC inhibitors with significant potential for cancer therapy. Their ability to induce cell cycle arrest and apoptosis through the upregulation of tumor suppressor genes and downregulation of anti-apoptotic proteins underscores their therapeutic relevance. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further explore and develop these potent anticancer agents. Future research should focus on conducting comprehensive SAR studies to optimize the potency and selectivity of these derivatives, as well as on in vivo studies to evaluate their efficacy and safety in preclinical models.

References

- 1. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. Inhibition of histone deacetylases by this compound induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

Understanding the Cytostatic Properties of Chlamydocin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlamydocin, a naturally occurring cyclic tetrapeptide, has garnered significant interest within the scientific community for its potent cytostatic activities. As a member of the histone deacetylase (HDAC) inhibitor family, it plays a crucial role in the epigenetic regulation of gene expression, leading to cell cycle arrest and the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the cytostatic properties of this compound, with a focus on its mechanism of action as an HDAC inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology and drug development, facilitating a deeper understanding of this compound's therapeutic potential.